
LITHIUM ALUMINUM HYDRIDE BIS(TETRAHYDRO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium Aluminum Hydride (LiAlH4), also known as LAH, is an inorganic compound that is commonly used as a reducing agent in organic synthesis . It acts as a potential hydrogen storage medium, which could be used for future fuel cell-powered vehicles . It is mainly used in the preparation of other tetrahydridoaluminates like sodium aluminum hydride, potassium aluminum hydride, and magnesium alanate .
Synthesis Analysis
LiAlH4 is synthesized by the reaction between lithium hydride and aluminum chloride . The reaction has several directions and can lead to the evolution of hydrogen gas at room temperature . A reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow .Molecular Structure Analysis
LiAlH4 is a white solid with a tetrahedral arrangement of hydrogens around Al3+ in aluminum hydride, AlH4- ion . It is formed by coordination of hydride, H- ions to Al3+ ion . The hybridization in central Al is sp3 .Chemical Reactions Analysis
LiAlH4 is a reducing agent, and its chemical reactions are characterized by its ability to donate hydride ions . It is used to reduce polar multiple bonds like C=O . It can reduce aldehydes to primary alcohols, ketones to secondary alcohols, carboxylic acids and esters to primary alcohols, amides and nitriles to amines, epoxides to alcohols and lactones to diols .Physical And Chemical Properties Analysis
LiAlH4 is an odorless white or gray crystal with a density of 0.917 g/cm3 . It is hygroscopic and reacts with water, releasing hydrogen . It is soluble in tetrahydrofuran and diethyl ether .Wissenschaftliche Forschungsanwendungen
Flow Chemistry and Chemoselective Reductions
Lithium aluminum hydride is used in flow chemistry for chemoselective reductions . A reactor has been specifically designed to conduct lithium aluminum hydride reductions in flow. This reactor accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant .
Reduction Chemistry
Reduction chemistry is another area where lithium aluminum hydride finds application. Hydride-delivering reagents, such as NaBH4 and LiAlH4 (LAH), are well known for being highly reactive and able to reduce carbonyls in a matter of seconds at cryogenic temperatures .
Ring-Expansion Reaction of Oximes
Lithium aluminum hydride is used in the ring-expansion reactions of heterocyclic ketoximes and carbocyclic ketoximes . Among reductants, AlHCl2 (LiAlH4:AlCl3 = 1:3) in cyclopentyl methyl ether (CPME) has been found to be a suitable reagent for the reaction, and the rearranged cyclic secondary amines were obtained in good to excellent yields .
Anode Material for Lithium-Ion Batteries
Metal hydrides, including lithium aluminum hydride, have been demonstrated as promising high-capacity anode materials for lithium-ion batteries . The electrochemical properties and lithium storage mechanism of a Li-rich complex metal hydride (LiAlH) have been studied .
Wirkmechanismus
Target of Action
Lithium Aluminum Hydride (LAH), also known as Lithium Alanate, is a powerful reducing agent used in organic synthesis . Its primary targets are polar bonds such as C=O, specifically in esters, carboxylic acids, and amides .
Mode of Action
LAH interacts with its targets by donating hydride ions (H-) to the polar bonds, thereby reducing them . This reduction process involves the nucleophilic attack of the hydride anion on the carbonyl carbon, leading to the formation of an alkoxide anion . This alkoxide anion is then protonated to yield the corresponding alcohol .
Biochemical Pathways
The reduction of esters, carboxylic acids, and amides by LAH leads to the formation of primary alcohols . Similarly, the reduction of ketones results in secondary alcohols . These transformations significantly affect the biochemical pathways of these compounds, altering their reactivity and functionality.
Pharmacokinetics
LAH is highly reactive and can react violently with water, releasing hydrogen gas . It is soluble in non-protic solvents like diethyl ether and tetrahydrofuran .
Result of Action
The result of LAH’s action is the reduction of polar bonds, leading to the formation of alcohols from esters, carboxylic acids, and amides . This transformation can significantly alter the properties of the original compounds, enabling the synthesis of a wide range of organic compounds.
Action Environment
The action of LAH is highly dependent on the environment. It is dangerously reactive towards water and protic solvents, releasing gaseous hydrogen . Therefore, reactions involving LAH are usually carried out under anhydrous and inert conditions to avoid unwanted side reactions . The temperature also plays a crucial role in the reactivity of LAH, with higher temperatures increasing its reactivity .
Safety and Hazards
LiAlH4 is highly reactive and can react violently with water, releasing gaseous hydrogen . It is also highly reactive towards H2O in an exothermic process that leads to the potentially dangerous liberation of H2 gas . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and handling under inert gas .
Zukünftige Richtungen
A reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow . This reactor readily accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant, the reaction itself, and quenching, all of which are conducted within the confines of the reactor leading to a safe process . This development is part of the movement of fine-chemical manufacturing to a flowed format, which has gained considerable momentum over the last decade .
Eigenschaften
InChI |
InChI=1S/2C4H8O.Al.Li/c2*1-2-4-5-3-1;;/h2*1-4H2;;/q;;-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMEKBOGLCNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCOC1.C1CCOC1.[Al-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16AlLiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium aluminum hydride bis(tetrahydrofuran) | |
CAS RN |
123439-81-6 |
Source


|
| Record name | Lithium aluminum hydride bis(tetrahydrofuran) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

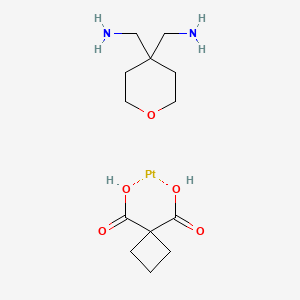
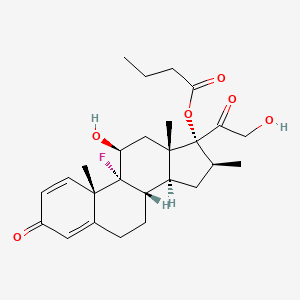

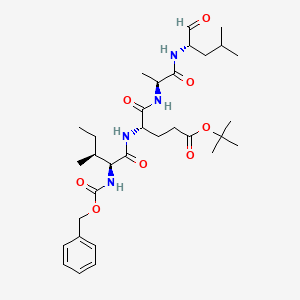



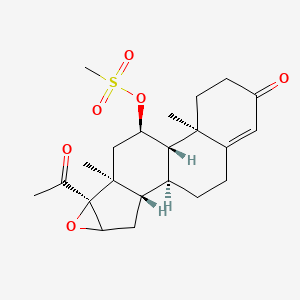
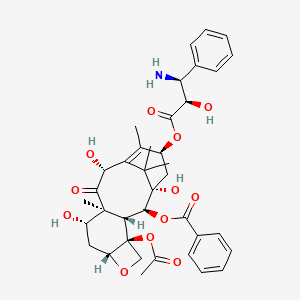
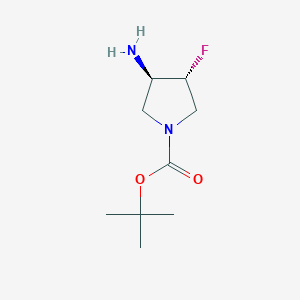
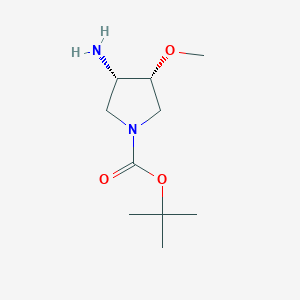
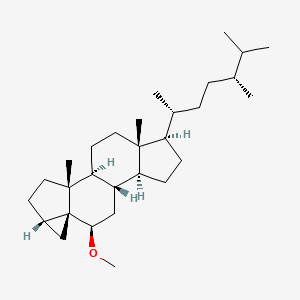
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)
